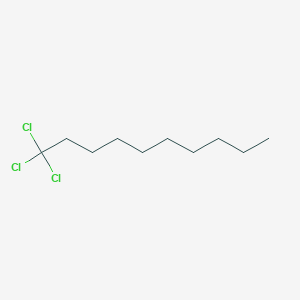
11-Fluoro-1,6-methano(10)annulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Fluoro-1,6-methano(10)annulene is an aromatic hydrocarbon with the chemical formula C₁₁H₉F. This compound is a derivative of 1,6-methano(10)annulene, where one hydrogen atom is replaced by a fluorine atom. The structure of 1,6-methano(10)annulene is characterized by a bicyclic system with a transannular methylene bridge, making it a unique and stable aromatic compound .
Méthodes De Préparation
The synthesis of 11-Fluoro-1,6-methano(10)annulene typically involves the following steps:
Birch Reduction: The process begins with the Birch reduction of naphthalene to produce isotetralin.
Dichlorocarbene Addition: Dichlorocarbene, generated in situ from chloroform and potassium tert-butoxide, is added to isotetralin to form a transannular cyclopropane ring.
Reduction: The chloride substituents are removed through a reduction process.
Analyse Des Réactions Chimiques
11-Fluoro-1,6-methano(10)annulene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can influence the reactivity and regioselectivity of the reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Applications De Recherche Scientifique
11-Fluoro-1,6-methano(10)annulene has several scientific research applications:
Chemistry: It is used as a model compound to study aromaticity and the effects of fluorine substitution on aromatic systems.
Material Science: The compound is explored for its potential use in the development of conductive polymers and organic semiconductors.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug design.
Mécanisme D'action
The mechanism of action of 11-Fluoro-1,6-methano(10)annulene is primarily related to its aromatic nature. The compound’s stability and reactivity are influenced by the presence of the fluorine atom, which can affect the electron density distribution within the aromatic ring. This, in turn, impacts the compound’s interactions with other molecules and its overall chemical behavior .
Comparaison Avec Des Composés Similaires
11-Fluoro-1,6-methano(10)annulene can be compared with other similar compounds, such as:
1,6-Methano(10)annulene: The parent compound without the fluorine substitution.
Cyclodecapentaene: A related annulene with a similar ring structure but without the methylene bridge.
1,5-Methano(10)annulene: Another derivative with a different substitution pattern
Propriétés
Numéro CAS |
71671-89-1 |
|---|---|
Formule moléculaire |
C11H9F |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
11-fluorobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C11H9F/c12-11-9-5-1-2-6-10(11)8-4-3-7-9/h1-8,11H |
Clé InChI |
ZQBWKMKPICPJHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC=CC(=C1)C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)

![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)





![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)


